(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Overview
Description
(2S,5S)-2,5-Dimethylpiperazine dihydrobromide is a chiral compound with significant applications in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the piperazine ring. The compound is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Scientific Research Applications
(2S,5S)-2,5-Dimethylpiperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of 2,5-dimethylpyrazine, followed by bromination to obtain the dihydrobromide salt. The reaction conditions often include the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and hydrobromic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The compound is then purified through crystallization or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-2,5-Dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include N-oxides, primary and secondary amines, and various substituted piperazine derivatives .
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-dimethylpiperazine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- (2S,5S)-2,5-Dimethylpiperazine
- (2S,5S)-2,5-Diphenylpiperazine
- (2S,5S)-2,5-Dimethylpiperidine
Comparison: Compared to its analogs, (2S,5S)-2,5-dimethylpiperazine dihydrobromide is unique due to its specific stereochemistry and the presence of the dihydrobromide salt. This confers distinct physicochemical properties, such as solubility and stability, making it particularly suitable for certain applications in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylpiperazine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBTPQJPVPJJP-USPAICOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1)C.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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